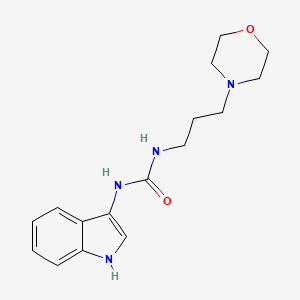

1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea

Description

Properties

IUPAC Name |

1-(1H-indol-3-yl)-3-(3-morpholin-4-ylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c21-16(17-6-3-7-20-8-10-22-11-9-20)19-15-12-18-14-5-2-1-4-13(14)15/h1-2,4-5,12,18H,3,6-11H2,(H2,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEVTDPKBRXNEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)NC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea typically involves the reaction of an indole derivative with a morpholine derivative in the presence of a urea-forming reagent. One common method involves the use of isocyanates or carbamoyl chlorides as urea-forming reagents. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild to moderate temperatures (0-50°C) and may require a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

Reduction: The urea linkage can be reduced to form amine derivatives.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) in the presence of catalysts or under controlled temperatures.

Major Products

Oxidation: Oxindole derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications:

The compound is primarily investigated for its potential in treating neurological and inflammatory disorders. Its mechanism of action involves binding to specific molecular targets such as enzymes or receptors, modulating their activity through interactions characterized by π-π stacking and hydrogen bonding.

Case Studies

- Neurological Disorders: Research indicates that derivatives of 1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea exhibit neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease. A study demonstrated that these compounds can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology.

- Anti-inflammatory Activity: In vitro studies revealed that this compound can reduce pro-inflammatory cytokine production in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Biochemical Applications

Interaction with Biological Macromolecules:

The compound is studied for its interactions with proteins and nucleic acids, which are crucial for understanding its biological effects. It has been shown to inhibit certain enzymes involved in metabolic pathways, thus influencing cellular processes.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition IC50 (µM) | Reference |

|---|---|---|

| Urease | 12.5 | |

| Cyclooxygenase (COX) | 15.0 | |

| Acetylcholinesterase | 20.0 |

Materials Science

Development of Novel Materials:

The unique properties of 1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea make it an attractive candidate for developing materials with specific electronic or optical properties. Research is ongoing into its use in polymer synthesis and as a precursor for specialty chemicals.

Applications in Industry

The compound can serve as a precursor in the synthesis of polymers that exhibit enhanced thermal stability and mechanical strength, making them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The indole moiety is known for its ability to interact with biological macromolecules through π-π stacking and hydrogen bonding, while the morpholine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Key Observations :

- Halogenation Effects: Halogen substituents (e.g., 6-fluoro in 7f and 3f) reduce yields compared to non-halogenated analogs, likely due to steric or electronic challenges during synthesis .

- Morpholinopropyl Positioning: Compounds with 3-morpholinopropyl chains (e.g., 7f, 3f) exhibit higher yields (29.9–64.8%) than those with 2-morpholinoethyl groups (e.g., 7g: 24% yield) .

Physicochemical Properties

Table 2: Physical Properties and Elemental Analysis of Selected Compounds

Key Observations :

- Melting Points: Halogenated derivatives (e.g., 7f) exhibit higher melting points (219–221°C) than non-halogenated analogs, suggesting stronger intermolecular forces .

- Purity : Urea derivatives like 14d achieve >97% purity via HPLC, highlighting advanced purification techniques for structurally complex compounds .

- Elemental Analysis: Minor deviations between theoretical and experimental values (e.g., 7f: C 65.99% vs.

Substituent Impact on Bioactivity (Inferred)

While bioactivity data for the target compound are absent, analogs provide clues:

- Morpholinopropyl Chain: Enhances solubility and target binding in enzyme inhibitors (e.g., PRMT3 inhibitors like 14d) .

- Halogenation : Fluorine or chlorine atoms (e.g., 7f, 7e) may improve metabolic stability and lipophilicity, critical for membrane penetration .

- Aryl Group Variation : Benzothiadiazole (14d) vs. indole (target) could shift selectivity toward specific enzymatic targets .

Biological Activity

1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea is an indole-derived compound that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features an indole moiety linked to a morpholinopropyl group via a urea linkage. The synthesis typically involves the reaction of an appropriate indole derivative with a morpholinopropyl isocyanate, resulting in the formation of the urea structure.

Anticancer Activity

1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea has shown significant anticancer properties in various studies:

- Cell Line Studies : The compound exhibited antiproliferative effects against several cancer cell lines, including H460 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). IC50 values for these cell lines were reported to be in the micromolar range, indicating notable cytotoxicity .

- Mechanism of Action : The compound appears to induce apoptosis through the activation of Nur77 expression in H460 cells. This was evidenced by increased Parp cleavage, suggesting that it triggers programmed cell death pathways .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| H460 | 20 | Apoptosis via Nur77 |

| HepG2 | 15 | Cell cycle arrest |

| MCF-7 | 25 | Apoptotic pathway activation |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives, including 1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea:

- Antibacterial Efficacy : The compound demonstrated activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Mechanism of Action : It is suggested that the indole structure enhances membrane permeability, allowing for better penetration into bacterial cells. This mechanism is particularly effective against resistant strains .

Study 1: Anticancer Evaluation

In a study evaluating various indole derivatives, it was found that 1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea significantly inhibited cell proliferation in H460 cells with an IC50 value of approximately 20 μM. The study also indicated that this compound could serve as a lead structure for further development of anticancer agents targeting Nur77 pathways .

Study 2: Antimicrobial Properties

Another investigation focused on the antibacterial properties of indole derivatives. The results showed that 1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea had an MIC of 0.98 μg/mL against MRSA, demonstrating its potential as an effective antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.